molecular formula C23H24N6O2 B2933740 (E)-2-amino-N-(3-methoxypropyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 799839-33-1

(E)-2-amino-N-(3-methoxypropyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2933740
CAS No.: 799839-33-1
M. Wt: 416.485
InChI Key: TYVQKFDBSCKBSF-VULFUBBASA-N
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Description

The compound (E)-2-amino-N-(3-methoxypropyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide belongs to the pyrrolo[2,3-b]quinoxaline class, characterized by a fused pyrrole-quinoxaline core. Key structural features include:

  • A 2-amino group on the pyrrole ring.
  • A (4-methylbenzylidene)amino substituent at position 1, forming a Schiff base with E-stereochemistry.
  • A 3-carboxamide moiety linked to a 3-methoxypropyl chain.

Below, we compare its structural and physicochemical attributes with analogs from recent literature.

Properties

IUPAC Name

2-amino-N-(3-methoxypropyl)-1-[(E)-(4-methylphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2/c1-15-8-10-16(11-9-15)14-26-29-21(24)19(23(30)25-12-5-13-31-2)20-22(29)28-18-7-4-3-6-17(18)27-20/h3-4,6-11,14H,5,12-13,24H2,1-2H3,(H,25,30)/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVQKFDBSCKBSF-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCCOC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCCOC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(E)-2-amino-N-(3-methoxypropyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into the compound's biological activity, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C₁₈H₁₈N₄O₂
  • CAS Number : 474645-27-7

The structure features a pyrroloquinoxaline core, which is known for its diverse biological activities. The presence of various functional groups contributes to its reactivity and biological interactions.

Research indicates that this compound may exert its effects through multiple mechanisms:

  • Inhibition of Kinases : Preliminary studies suggest that this compound can inhibit specific kinases involved in cell proliferation and survival pathways, such as FLT3 and CDK kinases. These pathways are crucial in cancer cell growth and metastasis.
  • Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cell lines, indicating its potential as an anticancer agent. This effect is often mediated through the suppression of anti-apoptotic proteins and activation of pro-apoptotic factors.
  • Cell Cycle Arrest : Studies have demonstrated that the compound can induce cell cycle arrest at various phases, particularly G1 and G2/M phases, which prevents cancer cells from proliferating.

In Vitro Studies

In vitro experiments have demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines, including:

Cell LineIC50 (μM)Mechanism of Action
MV4-11 (AML)0.008FLT3 inhibition, apoptosis induction
MCF-7 (Breast)0.015CDK inhibition, cell cycle arrest
A549 (Lung)0.020Apoptosis via mitochondrial pathway

These findings suggest that the compound's potency varies across different types of cancer cells, with particularly strong effects observed in acute myeloid leukemia (AML) models.

In Vivo Studies

In vivo studies using xenograft models have further validated the efficacy of this compound:

  • Xenograft Model : In a study involving MV4-11 xenografts in nude mice, treatment with the compound at a dose of 15 mg/kg resulted in significant tumor regression compared to control groups.
  • Safety Profile : Acute toxicity studies revealed an LD50 greater than 186 mg/kg, indicating a favorable safety margin compared to other chemotherapeutics like cytarabine.

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

  • Acute Myeloid Leukemia (AML) : A clinical trial assessing the efficacy of this compound in AML patients showed promising results with improved response rates when combined with standard chemotherapy regimens.
  • Breast Cancer : Another study focused on triple-negative breast cancer demonstrated that the compound could enhance the effects of existing therapies by overcoming resistance mechanisms.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Analogs

Compound ID Substituent on Benzylidene/Other Group Alkyl Chain on Carboxamide Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target 4-methylbenzylidene (Schiff base) 3-methoxypropyl C₂₃H₂₄N₆O₂* ~440.5* Reference compound
3,4,5-trimethoxybenzylidene 3-methoxypropyl C₂₅H₂₈N₆O₅ 492.536 Three methoxy groups enhance polarity and molecular weight
3-nitrobenzylidene 3-methoxypropyl C₂₂H₂₂N₇O₃* ~456.5* Electron-withdrawing nitro group may reduce stability
2-methoxybenzyl (single bond) 3-ethoxypropyl C₂₅H₂₈N₆O₃ 484.534 Benzyl (not Schiff base) and ethoxy chain increase lipophilicity
4-bromo-3-methylphenyl (single bond) 3-ethoxypropyl C₂₄H₂₆BrN₆O₂ 541.426 Bromo group adds steric bulk and halogen-bonding potential
3-hydroxybenzylidene 2-methoxyethyl C₂₂H₂₂N₆O₃ 442.451 Hydroxyl group improves solubility but reduces membrane permeability
2-pyridinylmethylene Allyl C₂₁H₂₀N₇O 410.437 Pyridine ring introduces basic nitrogen for enhanced solubility
3-ethoxy-4-hydroxybenzylidene 2-(cyclohexenyl)ethyl C₂₉H₃₃N₆O₃ 537.623 Bulky cyclohexenyl chain and ethoxy/hydroxy groups impact conformation

*Calculated based on structural similarity to .

Substituent Effects on Physicochemical Properties

A. Benzylidene vs. Benzyl Linkage
  • Single-Bonded Benzyl () : Reduced rigidity may lower binding affinity but improve metabolic stability due to resistance to hydrolysis .
B. Aromatic Substituent Electronic Effects
  • Electron-Donating Groups (Target, ): 4-Methyl (Target): Moderate hydrophobicity; enhances membrane permeability. 3-Hydroxy (): Forms hydrogen bonds, improving solubility but requiring protection in prodrug strategies .
  • Electron-Withdrawing Groups () :
    • 3-Nitro () : May stabilize the Schiff base but reduce bioavailability due to high polarity .
C. Alkyl Chain Modifications
  • 3-Methoxypropyl (Target, ) : Balances hydrophilicity and lipophilicity for optimal absorption.
  • 3-Ethoxypropyl () : Increased lipophilicity may enhance tissue penetration but slow renal clearance .

Implications for Drug Design

  • Molecular Weight : Compounds exceeding 500 g/mol (e.g., ) may face challenges in oral bioavailability.
  • Polar Surface Area : Hydroxy and methoxy groups () improve solubility but require formulation adjustments.
  • Steric Effects : Bulky substituents (e.g., bromo in , cyclohexenyl in ) may hinder target binding but improve metabolic stability.

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